HCGRP-(8-37) acetate is a peptide derived from the calcitonin gene-related peptide, specifically designed as an antagonist to inhibit the activity of calcitonin gene-related peptide. This peptide plays a significant role in various physiological processes, particularly in the modulation of pain and vasodilation. The peptide is particularly noted for its potential applications in treating migraine and other conditions associated with excessive calcitonin gene-related peptide activity.
HCGRP-(8-37) acetate is synthesized from the calcitonin gene-related peptide, which is produced through alternative RNA processing of the calcitonin gene. Calcitonin gene-related peptide exists in two isoforms, alpha and beta, both of which are synthesized from distinct genes on chromosome 11 in humans. The alpha isoform is predominantly found in the central and peripheral nervous systems, while the beta isoform is mainly present in the enteric nervous system .
HCGRP-(8-37) acetate is classified as a neuropeptide antagonist. It specifically targets the calcitonin receptor-like receptor complex, which is essential for the biological activity of calcitonin gene-related peptide. This classification places it within a broader category of peptides that modulate neurotransmission and vascular functions .
The synthesis of HCGRP-(8-37) acetate typically employs solid-phase peptide synthesis techniques. The most common method involves using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where amino acids are sequentially added to a growing peptide chain anchored to a resin. Automated synthesizers facilitate this process, allowing for precise control over reaction conditions.
HCGRP-(8-37) acetate consists of 30 amino acids with a specific sequence that contributes to its antagonistic properties against calcitonin gene-related peptide receptors. The molecular weight of this peptide is approximately 3125.6 g/mol.
The primary chemical reaction involving HCGRP-(8-37) acetate occurs upon binding to calcitonin gene-related peptide receptors, where it competes with endogenous calcitonin gene-related peptide. This competitive inhibition alters downstream signaling pathways associated with pain perception and vascular regulation.
HCGRP-(8-37) acetate functions by competitively inhibiting calcitonin gene-related peptide from binding to its receptors. This blockade prevents the activation of pathways that lead to vasodilation and pain signaling.
HCGRP-(8-37) acetate typically appears as a white to off-white powder when lyophilized. It is stable under appropriate storage conditions (usually at -20 °C).
HCGRP-(8-37) acetate has several scientific applications:
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide encoded by the CALCA gene on chromosome 11. It exists as two isoforms (α and β) with >90% sequence homology, though α-CGRP predominates in the central and peripheral nervous systems [1] [5]. CGRP is synthesized in sensory neurons of the dorsal root and trigeminal ganglia, stored in dense-core vesicles, and released upon depolarization or activation of transient receptor potential (TRP) channels like TRPV1 and TRPA1 [1] [3] [5]. Its release is calcium-dependent and mediated by SNARE proteins, with stimuli including noxious heat, inflammation, and endogenous ligands (e.g., anandamide) [1] [5].
CGRP is the most potent microvascular vasodilator identified, acting at femtomolar concentrations. Its vasodilatory effects are 10–100 times stronger than prostaglandins, acetylcholine, or substance P [1] [5] [10]. This activity arises from:
In migraine pathophysiology, CGRP is released from trigeminovascular nerves during attacks, elevating levels in plasma, saliva, and tear fluid. Infusion of CGRP induces migraine-like headaches in susceptible individuals, confirming its sufficiency and necessity in migraine [3] [8]. Beyond migraine, CGRP contributes to cardiovascular homeostasis by counteracting hypertensive pathways (e.g., renin-angiotensin-aldosterone system) and protecting against ischemia-reperfusion injury [5] [10].
Table 1: Key Vasodilatory Properties of CGRP Compared to Other Mediators
Mediator | Relative Potency | Primary Mechanism | Duration of Action |
---|---|---|---|
CGRP | 1 (reference) | cAMP/PKA, NO release | Prolonged (>30 min) |
Substance P | 10–100x weaker | NK1 receptor activation | Short (<10 min) |
Acetylcholine | 10–100x weaker | Endothelial NO | Short |
Prostaglandins | 10x weaker | Cyclooxygenase | Moderate |
Data synthesized from [1] [5] [10]
The CGRP receptor is a heterodimer comprising:
RAMPs act as pharmacological switches:
The CLR/RAMP1 complex signals through:
Table 2: Components and Functions of the CLR/RAMP Complexes
Receptor Complex | GPCR | RAMP | Primary Ligand | Key Signaling Pathways |
---|---|---|---|---|
CGRP Receptor | CLR | RAMP1 | CGRP | cAMP > Ca²⁺/ERK |
AM1 Receptor | CLR | RAMP2 | Adrenomedullin | cAMP = Ca²⁺ |
AM2 Receptor | CLR | RAMP3 | Adrenomedullin 2 | Ca²⁺ > cAMP |
AMY1 Receptor | CTR | RAMP1 | Amylin | cAMP |
The validation of CGRP as a migraine trigger underpins antagonist development:
HCGRP-(8–37) acetate—a truncated peptide antagonist—was pivotal in early proof-of-concept studies:
Despite efficacy limitations (short half-life, poor blood-brain barrier penetration), HCGRP-(8–37) established that CGRP receptor blockade is anti-migrainogenic without cardiovascular liabilities in normotensive models [5] [10]. This paved the way for non-peptide antagonists (gepants) and monoclonal antibodies [7] [8]. Beyond migraine, HCGRP-(8–37) is used to explore CGRP's roles in hypertension models (e.g., counteracting angiotensin II effects) and wound healing [5] [10].
Recent clinical successes with oral gepants (e.g., ≥50% responder rates in patients with prior therapeutic failures) confirm target validity [2] [7]. However, HCGRP-(8–37) remains a critical tool for dissecting CGRP-specific signaling in native systems where antibody or small-molecule specificity may be confounded by receptor pleiotropy [9].
Table 3: Key Clinical Evidence Supporting CGRP Antagonism
Study | Intervention | Population | Key Finding | Reference |
---|---|---|---|---|
PRODROME Trial | Ubrogepant | Migraine prodrome | Premonitory symptom reduction in 1–6 h | [2] |
GIANT Study | Atogepant | Multiple prior failures | MMD reduction: -6.0 (HFEM); MHD: -11.2 (CM) | [7] |
CGRP Infusion Study | α-CGRP IV | Healthy volunteers | Migraine induction in susceptible individuals | [3] |
Comprehensive List of Compounds Mentioned
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: